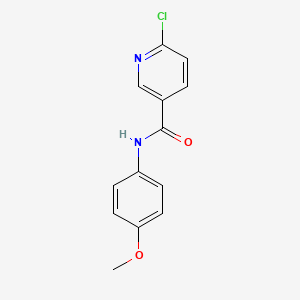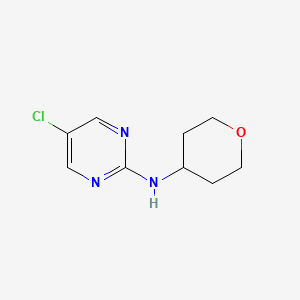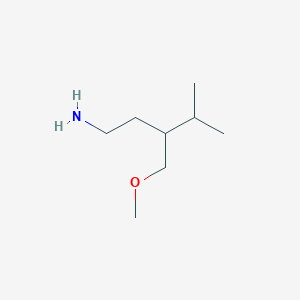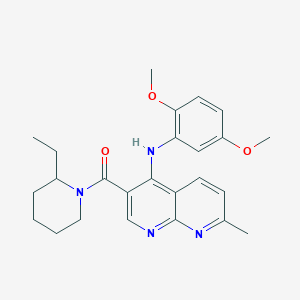
6-chloro-N-(4-methoxyphenyl)nicotinamide
Descripción general
Descripción
“6-chloro-N-(4-methoxyphenyl)nicotinamide” is a chemical compound with the molecular formula C13H11ClN2O2 . It has a molecular weight of 262.7 . The IUPAC name for this compound is 2-chloro-N-(4-methoxyphenyl)nicotinamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, nicotinamide derivatives containing diphenylamine moieties were prepared by condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines .Molecular Structure Analysis
The InChI code for “6-chloro-N-(4-methoxyphenyl)nicotinamide” is 1S/C13H11ClN2O2/c1-18-10-6-4-9(5-7-10)16-13(17)11-3-2-8-15-12(11)14/h2-8H,1H3,(H,16,17) .Chemical Reactions Analysis
While specific chemical reactions involving “6-chloro-N-(4-methoxyphenyl)nicotinamide” are not available, similar compounds have been studied for their antifungal activity. These compounds were found to have high inhibitory effects against Rhizoctonia solani .Physical And Chemical Properties Analysis
“6-chloro-N-(4-methoxyphenyl)nicotinamide” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.Aplicaciones Científicas De Investigación
Antibacterial and Antibiofilm Properties
Nicotinamide derivatives, including “6-chloro-N-(4-methoxyphenyl)nicotinamide”, have been studied for their antibacterial and antibiofilm properties . These compounds have been tested against various bacteria, including Gram-positive bacteria like S. aureus and E. faecalis, and Gram-negative bacteria like E. coli and P. aeruginosa . The compound ND4 was found to be a particularly effective inhibitor against Enterococcus faecalis .
Antifungal Activity
Nicotinamide derivatives have also been synthesized and studied for their antifungal activity . In particular, compound 3a, a nicotinamide derivative, showed high antifungal activity against Rhizoctonia solani . This research provides important information for further structural optimization of these compounds .
Computational Analyses
Computational analyses have been conducted on nicotinamide derivatives, including “6-chloro-N-(4-methoxyphenyl)nicotinamide”, to examine their electronic properties . These studies involve the use of contour plots of frontier molecular orbitals and molecular electrostatic potential maps .
Synthesis and Characterization
Nicotinamide derivatives are synthesized and characterized using spectral techniques, such as IR, 1H-NMR, 13C-NMR, and MS . These techniques help in understanding the structure and properties of these compounds .
Molecular Docking Analyses
Molecular docking analyses have been conducted on nicotinamide derivatives to investigate their antibacterial properties . These analyses provide insights into the interactions between these compounds and their target proteins .
Development of New Fungicides
Nicotinamide derivatives are being studied for the development of new fungicides . These studies are aimed at addressing the issue of pesticide resistance in pathogenic fungi .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-chloro-N-(4-methoxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-11-5-3-10(4-6-11)16-13(17)9-2-7-12(14)15-8-9/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUKBBLEUSPBDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(4-methoxyphenyl)nicotinamide | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B2681419.png)
![(1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione](/img/structure/B2681420.png)
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-sulfanylidene-3H-1,3-thiazole-4-carboxylic acid](/img/structure/B2681422.png)

![2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole](/img/structure/B2681424.png)
![3-[4-(4-Methoxy-3-nitro-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B2681426.png)
![(3R)-3-(5-chlorothiophen-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2681429.png)
![Ethyl 3-(4-chlorophenyl)-5-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2681431.png)


![7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione](/img/structure/B2681437.png)

![3-(2-fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2681440.png)